![molecular formula C22H21ClN2O B2753685 1-[6-氯-4-苯基-2-(哌啶-1-基)喹啉-3-基]乙酮 CAS No. 313538-03-3](/img/structure/B2753685.png)
1-[6-氯-4-苯基-2-(哌啶-1-基)喹啉-3-基]乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl]ethan-1-one, also known as CPQ, is a chemical compound with potential applications in scientific research. CPQ belongs to the class of quinoline derivatives and has been synthesized through various methods. The compound has shown promising results in scientific experiments, and its mechanism of action and physiological effects have been extensively studied.
科学研究应用
Lipid Binding Protein Inhibition
This compound has been studied for its ability to inhibit fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5 . These proteins are involved in the transport of fatty acids and other lipophilic substances within cells. Inhibition of FABP4 and FABP5 can lead to beneficial effects on metabolic parameters such as insulin sensitivity and blood glucose levels, which are crucial for managing conditions like diabetes and obesity. Moreover, this inhibition may also offer protective effects against atherosclerosis, a major cardiovascular disease.
Metabolic Disease Research
The dual inhibition of FABP4 and FABP5 by this compound suggests its utility in metabolic disease research . By affecting the lipid metabolism pathways, researchers can explore therapeutic avenues for treating metabolic syndromes. This includes studying the compound’s impact on lipid profiles, energy homeostasis, and inflammation markers, which are all significant factors in metabolic diseases.
X-Ray Crystallography Studies
The compound has been used in X-ray crystallography to study the binding interactions within the active sites of lipid-binding proteins . The high-resolution structures obtained from such studies can provide insights into the molecular mechanisms of ligand binding and facilitate the design of more potent inhibitors for therapeutic use.
Pharmacokinetic Profiling
In drug development, understanding the pharmacokinetic properties of a compound is essential. This quinoline derivative has shown promise in having very good pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME) characteristics . Such properties are critical for the success of a compound as a drug candidate.
Selective Inhibition Studies
The selectivity of this compound towards FABP4 and FABP5 over other proteins like FABP3 is of particular interest . Selective inhibition is important to minimize off-target effects and improve the safety profile of potential drugs. Research in this area can lead to the development of targeted therapies with fewer side effects.
Protein Degradation Research
Compounds like this one can be used in the development of bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This approach is gaining traction in drug discovery as it allows for the selective degradation of disease-causing proteins, offering a new paradigm in therapeutic interventions.
作用机制
Target of Action
The primary targets of this compound are the Fatty Acid Binding Proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and transport, and their inhibition can have significant effects on metabolic parameters .
Mode of Action
The compound acts as a dual inhibitor of FABP4 and FABP5 . It binds to these proteins, inhibiting their function and leading to changes in lipid metabolism
Biochemical Pathways
The inhibition of FABP4 and FABP5 affects the lipid metabolism pathway . These proteins are involved in the transport of fatty acids to various tissues for oxidation or storage . By inhibiting these proteins, the compound can alter the distribution and metabolism of fatty acids in the body .
Pharmacokinetics
It has been suggested that it hasgood pharmacokinetic properties . This implies that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and efficacy .
Result of Action
The inhibition of FABP4 and FABP5 by this compound is expected to provide beneficial effects on a number of metabolic parameters such as insulin sensitivity and blood glucose levels . It may also protect against atherosclerosis .
属性
IUPAC Name |
1-(6-chloro-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15(26)20-21(16-8-4-2-5-9-16)18-14-17(23)10-11-19(18)24-22(20)25-12-6-3-7-13-25/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFPFIWRNNFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1N3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。